Product packaging for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide(Cat. No.:CAS No. 184590-56-5)

2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2893372
CAS No.: 184590-56-5
M. Wt: 211.69
InChI Key: URUGPBYXLQPSDQ-UHFFFAOYSA-N
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Description

2-Chloro-2-phenyl-N-(propan-2-yl)acetamide (CAS 184590-56-5) is a chemical compound with the molecular formula C 11 H 14 ClNO and a molecular weight of 211.69 g/mol . This compound is of significant interest in scientific research, particularly as a synthetic precursor in the development of complex organic molecules. Its structure is related to classes of compounds with notable biological activity, such as isoquinoline alkaloids . Research on a closely related structural analog has shown that such molecules can act as a biologically active isoquinoline precursor (IQP) and exhibit specific effects on smooth muscle preparations . Studies suggest this analog may influence spontaneous contractile activity in gastric smooth muscle by interacting with serotonin (5-HT) signaling pathways . Furthermore, it has been investigated for its ability to stimulate endogenous nitric oxide (NO) synthesis, with immunohistochemistry data indicating that it can increase the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells in the myenteric plexus and smooth muscle cells . This points to a potential research application in studying the nNOS/NO mechanism for regulating smooth muscle contractility . The product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B2893372 2-chloro-2-phenyl-N-(propan-2-yl)acetamide CAS No. 184590-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-phenyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUGPBYXLQPSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 2 Phenyl N Propan 2 Yl Acetamide and Analogues

Direct Amidation Strategies

Direct amidation strategies are often the most straightforward methods for synthesizing amides. These approaches involve the coupling of a carboxylic acid derivative with an amine.

Acylation Reactions Utilizing 2-chloro-2-phenylacetyl Chloride Precursors

The most common and direct method for synthesizing 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is the acylation of propan-2-amine (isopropylamine) with 2-chloro-2-phenylacetyl chloride. guidechem.comchemicalbook.com This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile attacking the highly electrophilic carbonyl carbon of the acyl chloride. solubilityofthings.comchemguide.co.uk

The mechanism is typically a two-step nucleophilic addition-elimination process. docbrown.info Initially, the lone pair of electrons on the nitrogen atom of isopropylamine (B41738) attacks the carbonyl carbon of 2-chloro-2-phenylacetyl chloride, leading to the formation of a tetrahedral intermediate. chemguide.co.uk Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. docbrown.info

This reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, the reaction is typically carried out in the presence of a base to neutralize the HCl. prepchem.com Common choices for the base include an excess of the amine reactant itself or a non-nucleophilic tertiary amine, such as triethylamine. prepchem.comresearchgate.net The reaction is often performed in an inert aprotic solvent like chloroform, toluene (B28343), or dichloromethane (B109758) at reduced temperatures to control its exothermicity. prepchem.comnih.gov The final product can then be isolated and purified, often through precipitation and recrystallization. ijpsr.inforesearchgate.net

Table 1: Typical Parameters for Acylation of Isopropylamine

ParameterTypical ConditionsPurpose
Solvent Dichloromethane, Chloroform, TolueneInert medium for reactants
Temperature 0 °C to room temperatureTo control reaction rate and minimize side reactions
Base Triethylamine or excess IsopropylamineTo neutralize HCl byproduct prepchem.com
Reaction Time 30 minutes to several hoursTo ensure complete conversion
Work-up Aqueous wash, extraction, and dryingTo isolate the crude product
Purification Recrystallization from a suitable solvent (e.g., ethanol)To obtain the pure acetamide (B32628) prepchem.com

Alternative Coupling Approaches for Acetamide Formation

Beyond the use of highly reactive acyl chlorides, amides can be formed directly from the corresponding carboxylic acid, in this case, 2-chloro-2-phenylacetic acid, and isopropylamine. These methods require the use of a coupling reagent to activate the carboxylic acid.

One advanced methodology involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine. acs.org These phosphonium species act as activating agents for the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine to form the amide bond. acs.org This approach offers a way to form amides under mild, room-temperature conditions. acs.org Other widely used coupling reagents in organic synthesis, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), could also be employed for this transformation, representing a standard alternative to the acyl chloride method.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes to this compound involve forming the acetamide scaffold first, followed by the introduction of the α-chloro substituent.

Alpha-Substitution Reactions on Acetamide Scaffolds

An alternative synthetic strategy involves the α-chlorination of a precursor acetamide, N-(propan-2-yl)-2-phenylacetamide. This approach requires a selective chlorination reaction at the carbon atom adjacent to both the phenyl ring and the carbonyl group. While the direct chlorination of amides at the α-position can be challenging, methodologies developed for related carbonyl compounds offer potential pathways. For instance, organocatalytic methods have been successfully developed for the direct and enantioselective α-chlorination of aldehydes using a combination of an amine catalyst and a chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.org The principles of enamine or enolate formation, which are key to α-functionalization, could theoretically be applied to the acetamide scaffold, although this may require specific reagents and conditions to achieve the desired transformation without competing side reactions.

Diazo Transfer and Related Transformations for Amide Functionalization

Diazo transfer reactions represent a more complex and less common method for functionalizing the α-position of carbonyl compounds. This type of transformation typically involves the reaction of a compound with an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) with a diazo transfer agent (like a tosyl azide) to install a diazo group (-N₂). This diazo intermediate can then undergo further reactions, such as treatment with a source of chlorine (e.g., HCl), to yield the α-chloro product. While powerful for certain substrates, the application of this methodology to an N-(propan-2-yl)-2-phenylacetamide precursor is not widely documented and would represent a specialized, multi-step approach to the target molecule.

Stereoselective Synthesis Considerations for Chiral Analogues

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is often critical in fields like medicinal chemistry.

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Precursors: The most direct approach is to start with an enantiomerically pure precursor. For instance, one could begin with either (R)- or (S)-2-chloro-2-phenylacetic acid, convert it to the corresponding chiral acyl chloride, and then react it with isopropylamine. chemicalbook.com Since the amidation reaction does not typically affect the existing stereocenter, the chirality of the starting material would be transferred to the final product.

Asymmetric Catalysis: Asymmetric catalysis aims to create the chiral center selectively. Research into N-heterocyclic carbene (NHC) catalysis has led to the development of asymmetric methods for generating α-chloroamides from α-chloroaldehydes. nih.gov Such catalytic systems can control the stereochemical outcome of the reaction, producing the desired enantiomer in high excess. nih.gov Similarly, organocatalytic α-chlorination reactions have been shown to produce chiral α-chloro aldehydes with high enantioselectivity, a principle that could potentially be adapted for amide substrates. organic-chemistry.org

Diastereomeric Resolution: A classical approach involves reacting a racemic mixture of 2-chloro-2-phenylacetyl chloride with a chiral amine. This reaction produces a mixture of diastereomers, which have different physical properties and can often be separated by techniques like chromatography or crystallization. After separation, the chiral auxiliary group from the amine would need to be cleaved to yield the desired enantiomerically pure product. The use of chiral amides derived from symmetric pyrrolidines has been explored in other asymmetric cycloaddition strategies. iupac.orgresearchgate.net

Recent advancements have also focused on identifying racemization-free coupling reagents for peptide and amide synthesis, which is crucial when working with chiral carboxylic acids and amines to preserve their stereochemical integrity. rsc.org

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 2 Phenyl N Propan 2 Yl Acetamide

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The most prominent reactive site in 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is the carbon atom bonded to the chlorine. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the carbonyl group. Consequently, it is susceptible to attack by nucleophiles, leading to substitution of the chloride ion. The general reactivity of α-chloroacetamides in nucleophilic substitution reactions is well-documented, with the chlorine atom being readily replaced by a variety of nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.netekb.eg

The reaction at this center can be described by the following general scheme:

Nu:⁻ + C₆H₅CH(Cl)C(=O)NHCH(CH₃)₂ → C₆H₅CH(Nu)C(=O)NHCH(CH₃)₂ + Cl⁻

Several factors influence the rate and mechanism of this substitution:

Electronic Effects: The phenyl group attached to the chlorinated carbon can stabilize a positive charge on this carbon through resonance. This stabilization of a potential carbocation intermediate suggests that the reaction could proceed via a dissociative, SN1-like mechanism.

Steric Effects: The presence of a bulky phenyl group and the N-isopropyl group creates significant steric hindrance around the electrophilic carbon. This crowding can impede the backside attack required for a concerted SN2 mechanism. nih.govdntb.gov.ua

Nature of the Nucleophile: Strong, unhindered nucleophiles may favor an SN2 pathway, whereas weaker or neutral nucleophiles in polar, protic solvents might promote an SN1 pathway.

Common nucleophiles that can be employed in reactions with similar chloroacetamides include alkoxides, phenoxides, amines, and thiolates, leading to the formation of ethers, secondary amines, and thioethers, respectively. researchgate.net

Amide Linkage Reactivity and Hydrolytic Stability

The amide bond in this compound is generally stable due to resonance delocalization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond partial double-bond character. nih.gov This resonance stabilization increases the energy barrier for bond rotation and cleavage.

However, under specific conditions, such as in the presence of strong acids or bases and heat, the amide bond can undergo hydrolysis. This reaction breaks the amide linkage to yield 2-chloro-2-phenylacetic acid and propan-2-amine.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: This process involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine.

The hydrolytic stability of this specific amide is enhanced by steric factors. The bulky isopropyl group on the nitrogen and the 2-phenylacetyl group hinder the approach of nucleophiles (like water or hydroxide) to the carbonyl carbon, thus slowing the rate of hydrolysis compared to less substituted amides.

Aromatic Ring Functionalization Strategies and Electrophilic Reactions

The phenyl group of the molecule can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups onto the ring. libretexts.org In an EAS reaction, an electrophile attacks the electron-rich π system of the benzene (B151609) ring, replacing one of the hydrogen atoms.

The existing substituent, the -CH(Cl)C(=O)NHCH(CH₃)₂ group, influences both the rate of reaction and the position of the incoming electrophile. This substituent is considered deactivating and meta-directing. libretexts.org

Deactivating Nature: The carbonyl group is strongly electron-withdrawing through both induction and resonance. This effect pulls electron density out of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

Meta-Directing Effect: The deactivating nature of the substituent directs incoming electrophiles to the meta position. This can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing substituent, which is a highly destabilized arrangement. In contrast, meta attack avoids this unfavorable configuration, making it the preferred pathway.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions. The strongly deactivating nature of the substituent means that harsh reaction conditions are typically required for these transformations.

Mechanistic Studies of Key Transformations and Reaction Intermediates

Detailed mechanistic investigations into this compound are centered on understanding the pathways of its key reactions, particularly nucleophilic substitution at the α-carbon.

The central mechanistic question for the substitution of the chlorine atom is the competition between the SN1 and SN2 pathways. libretexts.orglibretexts.org The carbon center is secondary and benzylic, characteristics that allow for either mechanism depending on the reaction conditions.

SN1 Mechanism: This pathway involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate is planar, and subsequent attack by a nucleophile can occur from either face, potentially leading to a racemic mixture if the starting material were chiral. This pathway is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weaker nucleophiles.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). sydney.edu.au This leads to an inversion of stereochemical configuration at the carbon center. The transition state involves a pentacoordinate carbon. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The interplay between steric and electronic effects is crucial in determining the operative mechanism. nih.govresearchgate.nete-bookshelf.de The steric bulk of the phenyl and isopropyl groups disfavors the crowded pentacoordinate transition state of the SN2 reaction, while the electronic stabilization provided by the phenyl ring favors the carbocation intermediate of the SN1 reaction.

The table below summarizes the factors influencing the nucleophilic substitution mechanism at the chlorinated carbon center.

FeatureSN1 MechanismSN2 Mechanism
Substrate Structure Favored by resonance stabilization of carbocation (benzylic)Disfavored by steric hindrance
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH)Favored by strong nucleophiles (e.g., RO⁻, CN⁻)
Solvent Favored by polar protic solvents (e.g., ethanol, water)Favored by polar aprotic solvents (e.g., acetone, DMSO)
Intermediate Benzylic carbocationNone (concerted reaction)
Stereochemistry RacemizationInversion of configuration

Mechanistic studies of amide hydrolysis would focus on the formation and breakdown of a tetrahedral intermediate following the attack of water or hydroxide on the carbonyl carbon. For electrophilic aromatic substitution, studies would investigate the relative energies of the ortho, meta, and para arenium ion intermediates to confirm the meta-directing effect of the substituent.

Advanced Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

No published studies detailing advanced spectroscopic characterization (e.g., 2D-NMR, advanced mass spectrometry techniques) for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide were found.

X-ray Crystallography and Solid-State Structural Studies

A search of crystallographic databases yielded no results for the crystal structure of this compound. Consequently, a detailed analysis of its solid-state structure is not possible.

Without X-ray crystallography data, information regarding the crystal packing and specific intermolecular forces governing the solid-state assembly of this compound is unavailable.

The specific conformational preferences and dihedral angles of the molecule in its solid state have not been determined, as no crystal structure has been reported.

Chiral Aspects and Stereochemical Characterization

The molecule possesses a chiral center at the carbon atom bonded to the phenyl and chloro groups. However, no published literature was found concerning the resolution of its enantiomers or detailed stereochemical characterization.

Theoretical and Computational Chemistry Approaches to 2 Chloro 2 Phenyl N Propan 2 Yl Acetamide

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are a cornerstone of modern chemical research, offering a deep dive into the electronic structure of a molecule. For a compound like 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, these calculations would typically involve methods like Density Functional Theory (DFT) to determine key electronic properties.

These properties would include:

Molecular Orbital Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energies and spatial distributions of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density surface would reveal the regions of the molecule that are electron-rich or electron-poor. The electrostatic potential map would further highlight areas susceptible to electrophilic or nucleophilic attack, providing a visual guide to its reactive sites.

While studies on related molecules like 2-chloro-N-phenylacetamide have utilized these techniques, the specific values and visualizations for this compound are not documented.

Molecular Modeling for Conformational Landscape and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Molecular modeling techniques are employed to explore the conformational landscape and potential intermolecular interactions of this compound.

Key areas of investigation would include:

Conformational Analysis: By systematically rotating the rotatable bonds within the molecule, computational methods can identify the various stable conformations (conformers) and the energy barriers between them. This analysis would reveal the preferred spatial arrangement of the phenyl, chloroacetyl, and isopropyl groups, which is crucial for understanding how the molecule interacts with its environment.

Intermolecular Interaction Studies: Molecular modeling can simulate how a molecule of this compound interacts with other molecules of the same kind or with solvent molecules. This would involve identifying potential hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern its macroscopic properties like melting point, boiling point, and solubility.

Without specific research on this compound, a detailed understanding of its three-dimensional structure and interaction profile remains speculative.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry provides powerful tools for mapping out the potential reaction pathways of a molecule. For this compound, this would involve investigating the mechanisms of its synthesis and degradation.

This research would typically focus on:

Transition State Searching: By identifying the transition state structures and calculating their energies, chemists can determine the activation energy for a particular reaction. This is fundamental to understanding the reaction kinetics and predicting the feasibility of a proposed mechanism.

Reaction Coordinate Mapping: By plotting the energy of the system as it progresses from reactants to products, a reaction energy profile can be constructed. This profile provides a detailed map of the energetic changes that occur throughout the course of a reaction.

Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction pathway, providing a more realistic simulation of chemical transformations.

The synthesis of related phenylacetamides has been studied computationally, offering general insights into the amide bond formation. However, the specific energetic details and mechanistic nuances of reactions involving this compound have not been computationally elucidated.

Derivatization Strategies and Analogue Synthesis for Organic Chemistry Applications

Modification at the Phenyl Ring for Structure-Reactivity Studies

Systematic modification of the phenyl ring in chloroacetamide structures is a common strategy to modulate their physicochemical and biological properties. By introducing various substituents, researchers can fine-tune parameters like lipophilicity, electronic effects, and steric hindrance, which in turn influence the molecule's reactivity and interactions with biological targets.

A general and effective method for synthesizing N-(substituted phenyl)-2-chloroacetamides involves the reaction of an appropriately substituted aniline (B41778) with chloroacetyl chloride. nih.govsigmaaldrich.com Studies have demonstrated the synthesis of a wide array of analogues with different functional groups on the phenyl ring, including methyl, methoxy, hydroxyl, cyano, and various halogens. nih.gov

Research into these substituted analogues has revealed clear structure-reactivity relationships. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, the nature of the substituent was shown to significantly impact properties like the topological polar surface area (TPSA) and lipophilicity. nih.gov Compounds featuring 4-COCH₃, 4-OH, 3-CN, and 4-CN groups were found to have TPSA values in an optimal range for high permeability. nih.gov The lipophilicity, a key factor in many chemical and biological processes, was highest for the N-(4-bromophenyl) derivative and lowest for the N-(4-hydroxyphenyl) analogue. nih.govnih.gov These modifications directly influence the potential applications of the compounds, for example, as antimicrobial agents. nih.gov

Table 1: Physicochemical Properties of Selected Phenyl-Substituted 2-Chloroacetamides

CompoundSubstituent on Phenyl RingTPSA (Ų)Lipophilicity (logP)Reference
N-(4-acetylphenyl)-2-chloroacetamide4-COCH₃46.17- nih.gov
N-(4-hydroxyphenyl)-2-chloroacetamide4-OH52.89Lowest in series nih.govnih.gov
N-(3-cyanophenyl)-2-chloroacetamide3-CN-- nih.gov
N-(4-cyanophenyl)-2-chloroacetamide4-CN-- nih.gov
N-(4-bromophenyl)-2-chloroacetamide4-Br-Highest in series nih.gov

Diversification of the N-Alkyl (Isopropyl) Group

The N-alkyl group is another key position for structural diversification. Altering the size, shape, and functionality of this group can significantly affect the compound's steric profile and hydrogen-bonding capabilities. The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives is typically achieved by treating chloroacetyl chloride with various aliphatic and aromatic primary or secondary amines. researchgate.netijpsr.info

This synthetic route allows for the introduction of a wide range of substituents in place of the isopropyl group. Examples from the literature include the synthesis of derivatives with N-methyl, N-phenyl, N-(methoxyphenyl), N-(nitrophenyl), and N-naphthyl groups. ijpsr.info The parent compound of this article, 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, can be synthesized by dissolving N-isopropylaniline (N-isopropylbenzenamine) in a suitable solvent like toluene (B28343) and slowly adding a solution of 2-chloroacetyl chloride. nih.gov By substituting N-isopropylaniline with other amines, a diverse library of analogues can be generated.

Table 2: Examples of N-Substituted 2-Chloroacetamide Analogues

N-SubstituentAmine PrecursorResulting CompoundReference
Isopropyl & PhenylN-Isopropylaniline2-chloro-N-isopropyl-N-phenylacetamide nih.gov
Methyl & PhenylN-Methylaniline2-chloro-N-methyl-N-phenylacetamide ijpsr.info
2-Methoxyphenylo-Anisidine2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info
4-Nitrophenylp-Nitroaniline2-chloro-N-(4-nitrophenyl)acetamide ijpsr.info
Naphthalen-2-yl2-Naphthylamine2-chloro-N-(naphthalen-2-yl)acetamide ijpsr.info

Transformations at the Amide Nitrogen and Carbonyl Moiety

While many derivatization strategies focus on the phenyl ring or the α-chloro position, the amide bond itself can undergo significant chemical transformations. A notable example is the copper-mediated rearrangement of 2-chloro-N-aryl acetamides to produce N-aryl glycines. nih.govrsc.org

This one-pot synthesis proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.org This intermediate is then cleaved, typically with potassium hydroxide (B78521) in ethanol, to yield the final N-aryl glycine (B1666218) product. rsc.org The reaction is efficient for substrates with both electron-donating and electron-withdrawing groups on the aromatic ring. rsc.org The use of a copper salt, such as CuCl₂·2H₂O, is crucial for promoting the initial cyclization. nih.gov This transformation highlights a sophisticated derivatization pathway that fundamentally alters the original acetamide backbone, converting it into a valuable amino acid derivative. The reaction mechanism is believed to involve the formation of a metaloxy iminium ion, which facilitates the cyclization process. nih.gov

Synthesis of Polyfunctionalized Acetamide Frameworks as Synthetic Intermediates

2-Chloro-N-arylacetamides are highly valuable as synthetic intermediates for the construction of more complex, polyfunctionalized molecules, particularly various heterocyclic systems. researchgate.net The high reactivity of the α-chloro group makes it an excellent electrophilic site for nucleophilic substitution reactions. researchgate.net

This reactivity has been exploited to synthesize a variety of important chemical structures:

N-Aryl Glycines: As discussed previously, these compounds can be rearranged to form N-aryl glycines, which are themselves important building blocks. rsc.org

Heterocyclic Compounds: The reaction of 2-chloro-N-arylacetamides with different nucleophiles can lead to intramolecular cyclization, furnishing heterocyclic systems such as imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net

Sulfide Derivatives: Reaction with thiolates, such as sodium thiophenolate, readily displaces the chloride to form α-thioether acetamides, like N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov

Podands and Ligands: 2-Chloro-N-phenylacetamide has been used to prepare amide podands, such as N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), and to synthesize phenylacetamide-based Schiff base ligands. sigmaaldrich.comchemicalbook.com

Bioactive Molecules: These acetamides serve as precursors in the synthesis of a wide range of medicinal, agrochemical, and pharmaceutical compounds. researchgate.netnih.gov For example, 2-chloro-N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}acetamide is a key intermediate in the synthesis of anxiolytic drugs like diazepam. nih.gov

The versatility of this scaffold makes it a cornerstone for building molecular complexity, enabling access to a broad spectrum of functionalized compounds for various applications in chemistry and materials science.

Broader Context and Future Directions in Chloroacetamide Organic Chemical Research

Role of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide as a Building Block in Complex Organic Molecule Synthesis

The utility of this compound as a building block in organic synthesis stems from the high reactivity of the carbon-chlorine bond, which is activated by the adjacent phenyl and amide groups. This inherent reactivity allows for facile nucleophilic substitution reactions, making it a valuable precursor for the introduction of the 2-phenyl-N-(propan-2-yl)acetamido moiety into a variety of molecular scaffolds.

One of the primary applications of α-chloroacetamides is in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, 2-chloro-N-arylacetamides are common starting materials for the synthesis of β-lactams, thienopyridines, and other nitrogen- and sulfur-containing heterocycles. researchgate.netnih.gov The reaction typically proceeds via an initial SN2 reaction at the α-carbon, followed by intramolecular cyclization. In the case of this compound, its reaction with various nucleophiles can lead to the formation of a wide array of complex molecules.

The general reactivity of N-aryl 2-chloroacetamides involves the straightforward displacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This reactivity profile suggests that this compound can be employed in the synthesis of various derivatives, as illustrated in the following table:

NucleophileReagent ExampleProduct TypePotential Application
OxygenPhenoxides, Carboxylatesα-Aryloxy or α-Acyloxy acetamidesIntermediates for pharmaceuticals and fine chemicals
NitrogenAmines, Anilines, Azidesα-Amino or α-Azido acetamidesPrecursors for amino acids, peptides, and N-heterocycles
SulfurThiolates, Thiophenoxidesα-Thio acetamidesBuilding blocks for sulfur-containing heterocycles and biologically active molecules

This table is illustrative and based on the general reactivity of α-chloroacetamides.

Furthermore, the phenyl group in this compound can be functionalized to introduce additional complexity. For example, palladium-catalyzed cross-coupling reactions could be employed on a pre-functionalized phenyl ring to append other molecular fragments. The amide nitrogen, although relatively unreactive, can participate in intramolecular reactions under specific conditions, further expanding the synthetic utility of this building block.

Methodological Advancements in Amide Chemistry Inspired by this compound and Related Structures

The study of this compound and related α-haloacetamides has contributed to broader advancements in amide chemistry. The presence of the α-halogen modifies the chemical properties of the amide bond and introduces a reactive handle for various transformations, which has inspired the development of new synthetic methodologies.

One area of advancement is the development of novel methods for the formation of carbon-carbon and carbon-heteroatom bonds adjacent to an amide functionality. The reactivity of the α-carbon in chloroacetamides has been exploited in various catalytic systems. For instance, palladium-catalyzed α-arylation of amides, a powerful tool for the synthesis of complex molecules, has been extensively studied with substrates analogous to this compound. acs.org These reactions have led to more efficient ways to construct molecules with quaternary carbon centers, which are prevalent in many natural products and pharmaceuticals.

The unique electronic and steric environment of the amide bond in N-substituted 2-chloroacetamides also influences its reactivity and conformational preferences. This has prompted investigations into the stereoselective synthesis of α-substituted amides. The development of chiral catalysts for the asymmetric alkylation or arylation of enolates derived from α-chloroacetamides is an active area of research. Success in this area would provide enantiomerically enriched building blocks for the synthesis of chiral drugs and other bioactive molecules.

Recent advancements in amide bond formation often focus on milder and more efficient coupling reagents. researchgate.netacs.org While not directly involved in the formation of the amide bond in this compound itself, the study of its downstream reactions informs the development of protecting group strategies and the tolerance of various functional groups in amide coupling reactions. The chloroacetamide moiety can be considered a functionalized amide that needs to be compatible with a range of reaction conditions, driving the search for more robust and selective synthetic methods.

Emerging Research Avenues for Chloroacetamide Scaffolds in Material Science and Catalysis

The chloroacetamide scaffold, as exemplified by this compound, is finding increasing application in the fields of material science and catalysis. The reactive chlorine atom provides a convenient point for covalent attachment to surfaces, polymers, and other materials, allowing for the tailored functionalization of their properties.

In material science, chloroacetamide derivatives are being explored for the preparation of functionalized polymers and surfaces. mdpi.comnih.gov For example, the chloroacetamide group can be used to immobilize biomolecules or other functional moieties onto a polymer backbone. This is achieved through the reaction of the chloroacetyl group with nucleophilic residues (such as thiols in cysteine-containing peptides) on the molecule to be attached. acs.org This strategy is being used to develop new biomaterials with specific cell-adhesive properties or for the creation of sensors and diagnostic devices. The introduction of the 2-phenyl-N-(propan-2-yl)acetamido group could impart specific hydrophobicity and steric bulk to the material's surface, influencing its interaction with the surrounding environment.

Another emerging application is in the development of reactive dyes. Chloroacetamide groups can act as reactive handles to covalently bind dyes to fabrics like cotton and wool, leading to improved color fastness. uctm.edu The specific substituents on the chloroacetamide, such as the phenyl and isopropyl groups in this compound, can be varied to tune the solubility, reactivity, and color of the dye.

In the field of catalysis, chloroacetamide-containing molecules are being investigated as ligands for transition metal catalysts. The amide oxygen and potentially the nitrogen atom can coordinate to a metal center, while the rest of the molecule can be designed to create a specific steric and electronic environment around the metal. The chloroacetamide moiety can also be used to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse. While specific examples involving this compound as a ligand are not yet prevalent in the literature, the general principle of using functionalized amides in ligand design is well-established.

The future of chloroacetamide research in material science and catalysis will likely focus on the development of more sophisticated architectures where the chloroacetamide scaffold is a key component in creating materials and catalysts with novel functions and improved performance.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. Start with 2-chloroacetyl chloride and react it with isopropylamine to form the acetamide backbone. Introduce the phenyl group via Friedel-Crafts alkylation or through coupling reactions using palladium catalysts. Key steps include:
  • Chloroacetamide formation : React 2-chloroacetyl chloride with isopropylamine in anhydrous dichloromethane under nitrogen atmosphere .
  • Phenyl group introduction : Use a Suzuki-Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%).

Q. How can the structure of this compound be characterized using spectroscopic methods?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • ¹H/¹³C NMR : Identify proton environments (e.g., isopropyl CH₃ at δ ~1.2 ppm, aromatic protons at δ 7.2–7.5 ppm) and carbonyl carbon (δ ~165 ppm) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm stereochemistry .

Q. What are the primary reactivity patterns of the chloro group in this compound?

  • Methodological Answer : The chloro group undergoes nucleophilic substitution (SN₂) with amines, alcohols, or thiols. For example:
  • Amine substitution : React with piperidine in DMF at 80°C to form N-alkylated derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to stabilization of transition states.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):
  • Target selection : Focus on enzymes like cytochrome P450 or kinases, where chloroacetamides show inhibitory activity .
  • Binding affinity analysis : Calculate ΔG values; validate with in vitro assays (e.g., IC₅₀ measurements) .
    Example: Docking studies revealed hydrogen bonding between the amide carbonyl and Thr124 in the target protein’s active site .

Q. How do steric effects influence the reactivity of the chloro group?

  • Methodological Answer : The bulky phenyl and isopropyl groups create steric hindrance, reducing SN₂ reactivity. Strategies to mitigate this:
  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing activation energy .
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to improve nucleophile accessibility .

Q. What experimental designs can resolve contradictions in reported biological activity data?

  • Methodological Answer : Address variability by standardizing:
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Cell lines : Use isogenic models to isolate compound-specific effects vs. genetic variability .
  • Dose-response curves : Perform triplicate experiments with positive/negative controls .

Q. How can derivative libraries be systematically generated for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ parallel synthesis:
  • Varied nucleophiles : Test amines (e.g., morpholine, benzylamine) and thiols .
  • Positional isomerism : Synthesize analogs with chloro groups at different positions .
    Evaluate bioactivity against a panel of bacterial strains (e.g., S. aureus, E. coli) to map SAR trends .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show negligible effects?

  • Methodological Answer : Discrepancies may arise from:
  • Strain specificity : Activity against C. albicans but not A. fumigatus due to membrane permeability differences .
  • Compound stability : Degradation in aqueous media (e.g., hydrolysis of the chloro group) reduces efficacy .
    Validate via LC-MS to monitor compound integrity during assays .

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